molecular formula C10H18N2 B14045840 2-(1-(2-aMinoethyl)cyclohexyl)acetonitrile

2-(1-(2-aMinoethyl)cyclohexyl)acetonitrile

Cat. No.: B14045840
M. Wt: 166.26 g/mol
InChI Key: HAQMEYNHWKIZAO-UHFFFAOYSA-N
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Description

2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile is an organic compound with the molecular formula C10H18N2. It is a nitrile derivative with a cyclohexyl ring substituted by an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-aminoethyl)cyclohexyl)acetonitrile typically involves the reaction of 1-(2-aminoethyl)cyclohexanol with acetonitrile under specific conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in this synthesis include hydrogenation catalysts and dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including hydrogenation and cyclization reactions. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-(2-aminoethyl)cyclohexyl)acetonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclohexyl ring provides structural stability and can interact with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-[1-(2-aminoethyl)cyclohexyl]acetonitrile

InChI

InChI=1S/C10H18N2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h1-8,11H2

InChI Key

HAQMEYNHWKIZAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCN)CC#N

Origin of Product

United States

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